molecular formula C19H30O2 B13821674 5alpha-Androst-2-ene-1beta,17beta-diol CAS No. 20112-26-9

5alpha-Androst-2-ene-1beta,17beta-diol

Cat. No.: B13821674
CAS No.: 20112-26-9
M. Wt: 290.4 g/mol
InChI Key: RUUMDVOLWARSAZ-YISWTCPOSA-N
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Description

5α-Androst-2-ene-1β,17β-diol is a synthetic steroid derivative characterized by a double bond at the C2 position and hydroxyl groups at the 1β and 17β positions. While structurally similar to endogenous androgens, its unique substitutions confer distinct biochemical properties.

Properties

CAS No.

20112-26-9

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(1R,5S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,17-diol

InChI

InChI=1S/C19H30O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h3,5,12-17,20-21H,4,6-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1

InChI Key

RUUMDVOLWARSAZ-YISWTCPOSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3([C@@H](C=CC4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C(C=CC4)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Androst-2-ene-1beta,17beta-diol typically involves multi-step organic reactions. One common method includes the reduction of 5alpha-Androst-2-ene-1beta,17beta-dione using specific reducing agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 5alpha-Androst-2-ene-1beta,17beta-diol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of industrial-grade reagents and equipment to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

5alpha-Androst-2-ene-1beta,17beta-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated steroids. Substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

5alpha-Androst-2-ene-1beta,17beta-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5alpha-Androst-2-ene-1beta,17beta-diol involves its interaction with specific molecular targets, such as androgen receptors. It can modulate various signaling pathways, influencing cellular processes like gene expression and protein synthesis. These interactions are crucial for its biological effects, including its role in hormone regulation and anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Structural Features Key Differences from 5α-Androst-2-ene-1β,17β-diol
5-Androstene-3β,17β-diol (ADIOL) Double bond at C5, hydroxyls at 3β and 17β C5 vs. C2 double bond; 3β-OH vs. 1β-OH
5α-Androstane-3α,17β-diol Fully saturated A-ring (no double bond), hydroxyls at 3α and 17β Saturated structure; 3α-OH vs. 1β-OH
5α-Androstane-3β,17β-diol (3β-Diol) Saturated A-ring, hydroxyls at 3β and 17β Saturated structure; 3β-OH vs. 1β-OH
5β-Androstane-3α,17β-diol 5β-reduced A-ring, hydroxyls at 3α and 17β 5β vs. 5α configuration; 3α-OH vs. 1β-OH
17α-Estradiol Aromatic A-ring (estrane structure), hydroxyls at 3β and 17α Estrane vs. androstane backbone; 17α-OH vs. 17β-OH

Receptor Affinity and Signaling

  • ADIOL (5-Androstene-3β,17β-diol): Binds estrogen receptor (ER) with high affinity (Kd ~6 nM) and exhibits estrogenic activity in mammary tissue . In contrast, 5α-Androst-2-ene-1β,17β-diol’s ER affinity is uncharacterized but likely distinct due to its 1β-OH and C2 double bond.
  • This contrasts with the lack of reported neuroendocrine roles for the 2-ene derivative.
  • 5α-Androstane-3α,17β-diol: Converted to dihydrotestosterone (DHT) via oxidative 3α-hydroxysteroid dehydrogenases (e.g., RL-HSD), promoting prostate growth . The 1β-OH in 5α-Androst-2-ene-1β,17β-diol may prevent similar metabolic activation.

Metabolic Pathways

  • ADIOL: Synthesized from dehydroepiandrosterone (DHEA) and correlates with estrogen receptor-positive breast cancer .
  • 3β-Diol: Metabolite of DHT; regulates GABA receptors and stress pathways .
  • 5α-Androstane-3α,17β-diol: Reversibly oxidized to DHT, contributing to androgen-dependent pathologies .
  • 5α-Androst-2-ene-1β,17β-diol: No metabolic data available, but its unsaturated structure may impede 5α-reductase activity, unlike saturated analogues.

Clinical and Research Relevance

  • ADIOL: Implicated in breast cancer progression via ER signaling .
  • 3β-Diol: Potential therapeutic target for anxiety and stress disorders due to GABA modulation .
  • 5α-Androstane-3α,17β-diol: Linked to prostate growth; RL-HSD inhibitors are under investigation .

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